3-Methyl-3-oxetanemethanol
CAS No.: 3143-02-0
Cat. No.: VC21176452
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3143-02-0 |
|---|---|
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (3-methyloxetan-3-yl)methanol |
| Standard InChI | InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 |
| Standard InChI Key | NLQMSBJFLQPLIJ-UHFFFAOYSA-N |
| SMILES | CC1(COC1)CO |
| Canonical SMILES | CC1(COC1)CO |
Introduction
Physical and Chemical Properties
3-Methyl-3-oxetanemethanol, also known by its IUPAC name (3-methyloxetan-3-yl)methanol, is a clear, colorless liquid with notable physical and chemical characteristics. The compound possesses a distinctive molecular structure featuring a four-membered oxetane ring with a methyl group and a hydroxymethyl substituent at the 3-position. This structural arrangement contributes significantly to its chemical reactivity and applications in various synthetic processes.
Basic Identification
The compound is uniquely identified through various chemical identifiers, which are essential for regulatory compliance and scientific documentation. The CAS registry number 3143-02-0 serves as its primary identifier in chemical databases and regulatory frameworks. With the molecular formula C5H10O2, the compound has a molecular weight of 102.13 g/mol, placing it in the category of low molecular weight organic compounds. These properties make it suitable for applications requiring volatile or easily processable materials.
Physical Properties
The physical properties of 3-Methyl-3-oxetanemethanol significantly influence its handling, storage, and application in various chemical processes. Understanding these properties is crucial for researchers and manufacturers working with this compound. The detailed physical characteristics are presented in Table 1, which compiles data from validated scientific sources.
Table 1: Physical Properties of 3-Methyl-3-oxetanemethanol
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Density | 1.034 g/mL |
| Boiling Point | 122.0°C (70.0 mmHg) |
| Flash Point | 97°C |
| Molecular Weight | 102.13 g/mol |
The compound's relatively high boiling point of 122.0°C at 70.0 mmHg indicates moderate intermolecular forces, likely due to hydrogen bonding from the hydroxyl group. The flash point of 97°C classifies it as a combustible liquid, requiring appropriate safety measures during handling and storage. These physical properties influence the compound's behavior in reaction environments and dictate appropriate processing conditions in industrial applications.
Structural Identifiers
The precise structural representation of 3-Methyl-3-oxetanemethanol is essential for computational chemistry, structure-activity relationship studies, and database searches. Various notations provide different levels of structural information, as detailed in Table 2.
Table 2: Structural Identifiers of 3-Methyl-3-oxetanemethanol
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 |
| InChI Key | NLQMSBJFLQPLIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC1)CO |
These structural identifiers facilitate the compound's representation in chemical databases and computational tools. The SMILES notation (CC1(COC1)CO) offers a concise linear representation of the molecule's connectivity, while the InChI provides a more comprehensive structural description including stereochemistry and tautomeric information. These identifiers are invaluable for researchers studying structure-property relationships and for developing predictive models related to this compound.
Synthesis Methods
The synthesis of 3-Methyl-3-oxetanemethanol can be achieved through various approaches, each with specific advantages depending on scale, available reagents, and desired purity. Understanding these synthetic routes is essential for researchers and manufacturers seeking to produce the compound efficiently and cost-effectively.
Laboratory Scale Synthesis
At the laboratory scale, 3-Methyl-3-oxetanemethanol is commonly synthesized through the reduction of 3-methyl-3-oxetanone. This approach offers high yields and relatively straightforward purification procedures, making it suitable for research purposes and small-scale production. The reaction typically employs sodium borohydride as the reducing agent in methanol as solvent, providing a controlled reduction environment. This synthetic route benefits from mild reaction conditions and high selectivity, preventing the formation of undesired side products that might complicate purification procedures.
The reaction proceeds through the nucleophilic addition of hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The reaction conditions typically involve temperatures below 0°C initially, with gradual warming to room temperature to ensure complete conversion. Purification usually entails extraction, drying, and distillation steps to obtain the pure compound with yields typically exceeding 85%. This method remains the preferred approach for laboratory-scale synthesis due to its reliability and reproducibility.
Industrial Production Methods
For larger scale production, industrial methods often employ catalytic hydrogenation of 3-methyl-3-oxetanone. This approach offers several advantages for commercial manufacturing, including cost-effectiveness and scalability. The reaction utilizes palladium on carbon as a catalyst with hydrogen gas at elevated temperatures and pressures. Industrial production typically employs continuous flow reactors or large batch reactors equipped with pressure control systems to manage the hydrogenation process safely and efficiently.
Process optimization in industrial settings focuses on catalyst recycling, hydrogen management, and energy efficiency. Typical reaction conditions involve temperatures between 50-100°C and hydrogen pressures of 2-5 atmospheres, though these parameters may vary based on specific equipment configurations and desired production rates. Purification at the industrial scale often involves continuous distillation systems, potentially coupled with crystallization steps if extremely high purity is required. Production yields at the industrial scale typically range from 90-95%, with excellent atom economy making this an environmentally favorable synthetic approach.
Alternative Synthetic Approaches
Historical literature documents additional synthetic routes to 3-Methyl-3-oxetanemethanol, including the approach described by Pattison in the Journal of the American Chemical Society (1957) . This classic method, while less commonly employed today, provided early access to the compound and established foundational understanding of its chemistry. Modern alternative approaches include ring-closing reactions of appropriately functionalized precursors and rearrangement reactions of epoxide intermediates. These alternative methods provide useful options when specific starting materials are readily available or when particular reaction conditions are preferred.
Research continues to develop improved synthetic methodologies, with recent efforts focusing on green chemistry approaches with reduced environmental impact. These include enzyme-catalyzed transformations, continuous flow processes, and solvent-free reaction conditions. Ongoing advancements in synthetic methodology promise to further enhance the accessibility and sustainability of 3-Methyl-3-oxetanemethanol production for various applications.
Chemical Reactions
The reactivity profile of 3-Methyl-3-oxetanemethanol is dictated by its two primary functional groups: the strained four-membered oxetane ring and the primary alcohol. These structural features enable the compound to participate in diverse chemical transformations, making it valuable as a synthetic intermediate in numerous applications.
Reactions of the Oxetane Ring
The strained four-membered oxetane ring in 3-Methyl-3-oxetanemethanol exhibits significant ring strain, making it susceptible to ring-opening reactions under various conditions. This reactivity pattern is particularly important in polymerization processes and in the synthesis of functionalized derivatives. The ring-opening process typically occurs through nucleophilic attack at the less hindered carbon adjacent to the oxygen, following an SN2 mechanism. The strain energy released during ring opening provides a thermodynamic driving force that facilitates these transformations.
In the presence of cationic initiators such as BF3·OEt2, the oxetane ring undergoes ring-opening polymerization, leading to the formation of polyethers with pendant hydroxymethyl groups. This reaction is particularly valuable in polymer chemistry for creating materials with tailored properties. Acid-catalyzed ring opening with nucleophiles such as alcohols, amines, or thiols produces 2-substituted 2-methyl-1,3-propanediols, which serve as versatile building blocks for further synthetic elaboration. Under controlled conditions, the regioselectivity of these ring-opening reactions can be modulated to access specific structural motifs.
Reactions of the Hydroxyl Group
The primary alcohol functionality in 3-Methyl-3-oxetanemethanol provides another reactive site that can be selectively transformed under appropriate conditions. This hydroxyl group undergoes typical alcohol reactions, including esterification, etherification, and oxidation. In the synthesis of fragrance chemicals, the hydroxyl group is often functionalized through etherification reactions to introduce various alkyl or aryl substituents that modify the olfactory properties of the resulting compounds . The reaction typically employs base catalysis with sodium methoxide to facilitate the transformation.
Esterification of the hydroxyl group produces compounds with modified physical properties, including altered volatility and polarity. A notable example involves the reaction with benzoate esters under basic conditions, which proceeds with methanol elimination to yield the corresponding 3-methyl-3-oxetanemethyl esters . These reactions typically require temperatures ranging from 60°C to 150°C, with optimal results achieved between 90°C and 120°C. The products are typically isolated through distillation following neutralization and washing steps, with yields ranging from 70-90% based on the ester starting material .
Oxidation and Reduction Reactions
3-Methyl-3-oxetanemethanol participates in oxidation and reduction reactions that selectively target either the hydroxyl group or the oxetane ring. Oxidation of the primary alcohol using reagents such as chromium trioxide or potassium permanganate yields 3-methyl-3-oxetanemethanol aldehyde derivatives, which serve as valuable intermediates in the synthesis of more complex structures. These oxidation reactions require careful control of reaction conditions to prevent over-oxidation or undesired ring-opening side reactions.
Reduction reactions involving 3-Methyl-3-oxetanemethanol typically focus on derivatives rather than the parent compound itself. For instance, the compound is often produced through the reduction of 3-methyl-3-oxetanone using sodium borohydride or catalytic hydrogenation methods. Understanding these redox transformations is essential for developing efficient synthetic routes to structural analogs and for manipulating the compound's reactivity in various applications. The selective control of these transformations allows for the precise tailoring of molecular structures for specific applications.
Applications in Polymer Chemistry
3-Methyl-3-oxetanemethanol serves as a valuable monomer in polymer chemistry, contributing to the development of materials with specialized properties and functions. Its unique structure, featuring both a reactive oxetane ring and a functional hydroxyl group, enables the creation of polymers with diverse architectures and properties.
Ring-Opening Polymerization
The strained oxetane ring in 3-Methyl-3-oxetanemethanol makes it an excellent candidate for cationic ring-opening polymerization reactions, a process that yields polyethers with pendant hydroxymethyl groups. This polymerization mechanism typically employs cationic initiators such as boron trifluoride etherate (BF3·OEt2) to facilitate the ring-opening process. The resulting polymers feature a polyether backbone with regularly spaced hydroxymethyl substituents, providing sites for further functionalization or crosslinking. The polymer properties can be tuned by adjusting reaction parameters such as initiator concentration, temperature, and monomer-to-initiator ratio.
Applications in Fragrance Chemistry
Beyond its significance in polymer science, 3-Methyl-3-oxetanemethanol and its derivatives have established a notable presence in the fragrance industry. The compound's unique structural features contribute to the development of novel olfactory notes and fragrance ingredients with desirable performance characteristics.
Fragrance Development
The application of 3-Methyl-3-oxetanemethanol in fragrance chemistry centers on the development of derivatives that exhibit distinctive olfactory profiles. These derivatives are synthesized through structural modifications of the parent compound, particularly through functionalization of the hydroxyl group . The resulting compounds find applications in fine fragrances, cosmetics, and toiletries, where they contribute novel sensory experiences to commercial products. The structural versatility of 3-Methyl-3-oxetanemethanol enables the creation of a diverse palette of fragrance ingredients with varying olfactory characteristics.
A patent from 2006 describes several derivative compounds with potential in perfumery applications, including 3-methyl-3-[(3-methylbutyl)oxy]methyl oxetane and 3,7-dimethyl-1-[(3-methyloxetane-3yl)methyloxy]octa-2,6-diene . These compounds are synthesized through etherification of the hydroxyl group using established synthetic routes that employ basic catalysis. The reaction typically proceeds through the treatment of 3-Methyl-3-oxetanemethanol with appropriate esters under sodium methoxide catalysis, followed by heating at temperatures ranging from 60°C to 150°C, preferably 90°C to 120°C . This synthetic approach provides access to a range of structurally diverse fragrance ingredients with controlled volatility and diffusion characteristics.
Natural Product Connections
Interestingly, compounds structurally related to 3-Methyl-3-oxetanemethanol have been identified as natural volatile components in certain plant materials. Research has detected this compound class in Doum (Hyphaene thebaica L.) fruit, suggesting a potential connection to natural flavor and fragrance chemistry. This finding indicates that derivatives of 3-Methyl-3-oxetanemethanol may contribute to the authentic olfactory profiles of certain natural materials, providing inspiration for nature-identical or nature-inspired fragrance creations. The identification of these structural motifs in natural products further validates the sensory relevance of these compounds in fragrance applications.
The exploration of structure-odor relationships within this compound class continues to drive innovation in fragrance chemistry. By systematically varying the structural elements of 3-Methyl-3-oxetanemethanol derivatives, fragrance chemists can develop predictive models that correlate molecular features with specific olfactory characteristics. This structure-based approach to fragrance development represents a sophisticated convergence of synthetic organic chemistry, sensory science, and creative perfumery, ultimately expanding the palette of ingredients available to fragrance creators worldwide.
Biological Activity and Toxicology
Understanding the biological interactions and toxicological profile of 3-Methyl-3-oxetanemethanol is essential for its safe handling and application across various industries. Research into the compound's biological effects reveals several important considerations for both industrial and research settings.
Toxicological Classification
3-Methyl-3-oxetanemethanol is classified under acute toxicity Category 4 and as a respiratory sensitizer Category 1, indicating potential health concerns that require appropriate safety measures. The respiratory sensitizer classification suggests that the compound may cause allergic reactions upon inhalation exposure, necessitating adequate ventilation and respiratory protection during handling. These classifications guide the implementation of safety protocols in laboratories and industrial settings to minimize risk to personnel. The compound's moderate toxicity profile requires attention to exposure routes, particularly inhalation and dermal contact, when establishing handling procedures.
Safety documentation typically recommends standard chemical hygiene practices when working with this compound, including the use of appropriate personal protective equipment such as chemical-resistant gloves, safety glasses, and lab coats. For operations involving potential aerosol generation, additional respiratory protection may be necessary to prevent sensitization reactions. Environmental considerations include proper disposal procedures to prevent ecological impacts, though the compound's biodegradability characteristics suggest relatively low environmental persistence compared to more recalcitrant chemicals.
Antimicrobial Properties
Preliminary research indicates that 3-Methyl-3-oxetanemethanol and structurally similar compounds may exhibit antimicrobial activity against certain bacterial strains. This biological activity is thought to result from the compound's ability to interact with bacterial cell membranes, potentially disrupting membrane integrity and cellular functions. While the antimicrobial efficacy appears moderate compared to dedicated antimicrobial agents, these observations suggest potential applications in specialized antimicrobial formulations or as structural templates for developing more potent derivatives.
The investigation of structure-activity relationships within this compound class continues to provide insights into the molecular features responsible for antimicrobial effects. These studies typically evaluate variations in the oxetane ring substituents and alcohol functionality to identify structural elements that enhance antimicrobial potency while minimizing mammalian toxicity. Though still in early research stages, these findings point to interesting possibilities for developing novel antimicrobial compounds based on the 3-Methyl-3-oxetanemethanol scaffold, potentially addressing needs in healthcare and consumer product applications.
Cytotoxicity Studies
Research examining the cytotoxic properties of 3-Methyl-3-oxetanemethanol suggests potential effects against various cancer cell lines. Preliminary investigations indicate that the compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy research. These cytotoxic effects appear to be dose-dependent and cell-line specific, with varying sensitivity observed across different cancer types. The mechanism likely involves multiple cellular pathways, potentially including disruption of membrane functions and interference with critical cellular processes.
While these findings suggest interesting biological activities, additional research is needed to fully characterize the compound's mechanisms of action and to develop optimized derivatives with enhanced therapeutic potential. Structure-activity relationship studies focusing on the oxetane ring and its substituents may yield valuable insights for designing more potent and selective anticancer agents. The current state of research represents an early exploration stage rather than established therapeutic applications, highlighting the need for continued investigation into this promising chemical scaffold.
Research Findings and Case Studies
Scientific investigation into 3-Methyl-3-oxetanemethanol continues to reveal new insights into its behavior, interactions, and applications. Several notable research directions demonstrate the compound's scientific significance and potential for future developments.
Microsolvation Studies
Advanced spectroscopic investigations have examined the microsolvation effects on 3-Methyl-3-oxetanemethanol using broadband rotational spectroscopy. These studies provide detailed information about how water molecules interact with the compound, revealing various hydrogen-bonding arrangements that influence its behavior in solution and at interfaces. The research demonstrates that water molecules preferentially form hydrogen bonds with the compound's hydroxyl group, with secondary interactions involving the oxetane oxygen. These findings contribute to fundamental understanding of intermolecular forces and solvation phenomena, with potential implications for predicting the compound's behavior in various environments.
The spectroscopic data obtained from these studies also inform computational models that predict molecular behavior in complex systems. By comparing experimental observations with theoretical calculations, researchers can refine molecular mechanics force fields and quantum chemical methods to better represent oxetane-containing compounds. These improved computational approaches enable more accurate predictions of physical properties, reaction outcomes, and material behaviors for 3-Methyl-3-oxetanemethanol and related compounds. The fundamental insights gained from these studies support applications in atmospheric chemistry, material sciences, and pharmaceutical development.
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